molecular formula C11H16S B8080851 1,2-Dimethyl-3-[(1-methylethyl)thio]benzene CAS No. 105336-65-0

1,2-Dimethyl-3-[(1-methylethyl)thio]benzene

Cat. No.: B8080851
CAS No.: 105336-65-0
M. Wt: 180.31 g/mol
InChI Key: XEZRPNUYCDUGCR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-[(1-methylethyl)thio]benzene is an organic compound with a benzene ring substituted by two methyl groups and a thioether group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the conjugated π-electron system in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-[(1-methylethyl)thio]benzene typically involves the alkylation of 1,2-dimethylbenzene (o-xylene) with an appropriate thioether reagent. One common method is the Friedel-Crafts alkylation, where o-xylene reacts with isopropylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of reactants to the target compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-[(1-methylethyl)thio]benzene undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: 1,2-Dimethylbenzene.

    Substitution: Nitro, sulfonic acid, and halogenated derivatives.

Scientific Research Applications

1,2-Dimethyl-3-[(1-methylethyl)thio]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of thioether groups on aromatic systems.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-[(1-methylethyl)thio]benzene involves its interaction with molecular targets through its aromatic and thioether functionalities. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aromatic ring can undergo electrophilic substitution, allowing the compound to form various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzene (o-Xylene): Lacks the thioether group, making it less reactive in certain chemical reactions.

    1,3-Dimethyl-2-[(1-methylethyl)thio]benzene: Similar structure but with different substitution pattern, affecting its chemical and physical properties.

    1,2-Dimethyl-4-[(1-methylethyl)thio]benzene: Positional isomer with different reactivity and applications.

Uniqueness

1,2-Dimethyl-3-[(1-methylethyl)thio]benzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and potential applications. The presence of both methyl and thioether groups on the benzene ring provides a distinct set of properties that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

1,2-dimethyl-3-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-8(2)12-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZRPNUYCDUGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260340
Record name 1,2-Dimethyl-3-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105336-65-0
Record name 1,2-Dimethyl-3-[(1-methylethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105336-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-3-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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